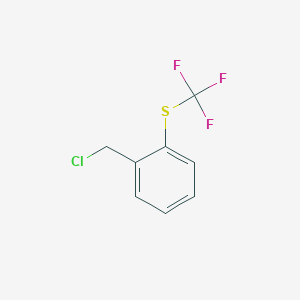
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane typically involves the reaction of a phenylthiol with a trifluoromethylating agent. One common method is the reaction of phenylthiol with trifluoromethyl sulfonic acid under controlled temperature conditions (0-5°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, altering their chemical properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-(Chloromethyl)phenyl)(trifluoromethyl)sulfane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and chloromethyl groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl trifluoromethyl sulfide: Similar structure but lacks the chloromethyl group.
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfane group.
Trifluoromethylthiobenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
261952-25-4 |
|---|---|
Fórmula molecular |
C8H6ClF3S |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6ClF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 |
Clave InChI |
YJYLCIVJVWIZAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





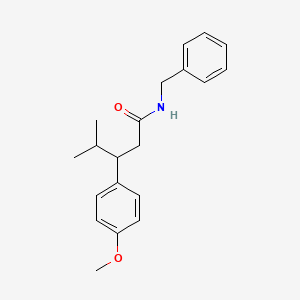
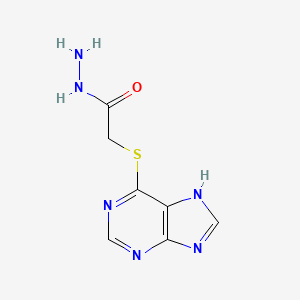
![7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14158086.png)
![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)

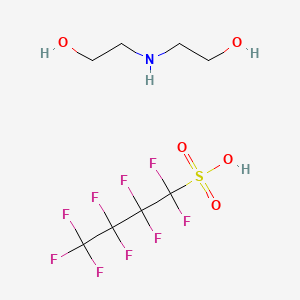
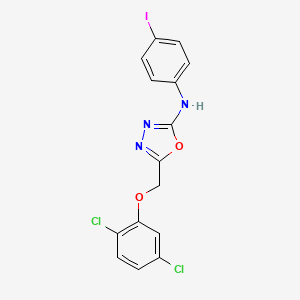
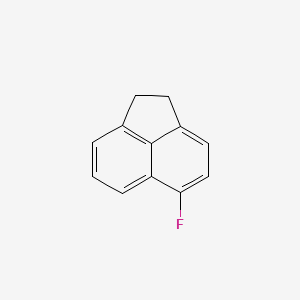
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)

